molecular formula C24H25N3O2 B251241 N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B251241
M. Wt: 387.5 g/mol
InChI Key: NQRKNGNUTXPHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the selective inhibition of certain ion channels and transporters in the body. This compound is able to block the activity of the CFTR channel by binding to a specific site on the channel and preventing the movement of chloride ions across the cell membrane. This results in a decrease in the secretion of fluids in the body, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of the CFTR channel, which can be beneficial in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. This compound has also been shown to inhibit the activity of certain cancer cell lines, which may have potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide in lab experiments is its ability to selectively inhibit certain ion channels and transporters in the body. This allows researchers to study the specific effects of these channels and transporters on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other ion channels and transporters in the body, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research involving N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of cystic fibrosis and other diseases that involve abnormal fluid secretion. Researchers may also investigate the use of this compound in the treatment of cancer, as well as its potential effects on other ion channels and transporters in the body. Additionally, further studies may be conducted to investigate the potential side effects and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then purified through crystallization to obtain this compound in its pure form.

Scientific Research Applications

N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has been used in a variety of scientific research applications due to its ability to selectively inhibit certain ion channels and transporters. This compound has been shown to be effective in blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of chloride ion transport in the body. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain cancer cell lines.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-2-23(28)27-15-13-26(14-16-27)22-11-9-21(10-12-22)25-24(29)20-8-7-18-5-3-4-6-19(18)17-20/h3-12,17H,2,13-16H2,1H3,(H,25,29)

InChI Key

NQRKNGNUTXPHCF-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

solubility

0.3 [ug/mL]

Origin of Product

United States

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